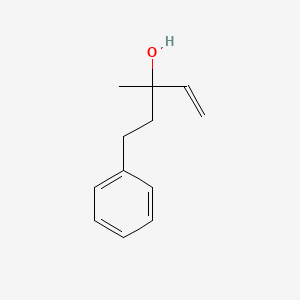
3-Methyl-5-phenylpent-1-en-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-5-phenylpent-1-en-3-ol: is an organic compound with the molecular formula C12H16O . It is an aromatic alcohol characterized by a phenyl group attached to a pentenol chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Methyl-5-phenylpent-1-en-3-ol involves the Friedel-Crafts alkylation reaction. This reaction typically uses benzylacetone and vinyl chloride as starting materials . The reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl3) and proceeds under anhydrous conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-Methyl-5-phenylpent-1-en-3-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include and .
Reduction: This compound can be reduced to form saturated alcohols using reducing agents like or .
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. Reagents such as are commonly used for this purpose.
Major Products Formed:
Oxidation: Formation of 3-Methyl-5-phenylpent-1-en-3-one or 3-Methyl-5-phenylpentanoic acid.
Reduction: Formation of 3-Methyl-5-phenylpentan-1-ol.
Substitution: Formation of 3-Methyl-5-phenylpent-1-en-3-chloride.
Aplicaciones Científicas De Investigación
Chemistry: 3-Methyl-5-phenylpent-1-en-3-ol is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential antimicrobial and antioxidant properties. It is also used in the synthesis of biologically active molecules .
Medicine: The compound is explored for its potential use in drug development , particularly in the synthesis of compounds with therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of fragrances and flavoring agents due to its aromatic properties .
Mecanismo De Acción
The mechanism of action of 3-Methyl-5-phenylpent-1-en-3-ol involves its interaction with biological targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. For example, it may inhibit the activity of oxidative enzymes , leading to its antioxidant effects .
Comparación Con Compuestos Similares
2-Methyl-5-phenylpentan-1-ol (Rosaphen): Known for its use in the fragrance industry.
3-Methyl-1-phenylpent-1-yn-3-ol: Used in organic synthesis and as an intermediate in the production of pharmaceuticals.
Uniqueness: 3-Methyl-5-phenylpent-1-en-3-ol is unique due to its structural features and reactivity . The presence of both a phenyl group and a pentenol chain allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry .
Propiedades
Número CAS |
55066-45-0 |
|---|---|
Fórmula molecular |
C12H16O |
Peso molecular |
176.25 g/mol |
Nombre IUPAC |
3-methyl-5-phenylpent-1-en-3-ol |
InChI |
InChI=1S/C12H16O/c1-3-12(2,13)10-9-11-7-5-4-6-8-11/h3-8,13H,1,9-10H2,2H3 |
Clave InChI |
UWRYPWSHHZVMHR-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1=CC=CC=C1)(C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5-Chloro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol](/img/structure/B13950796.png)
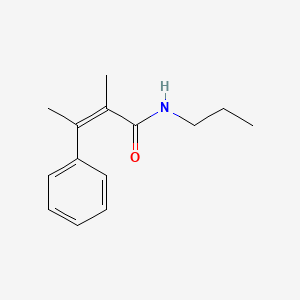
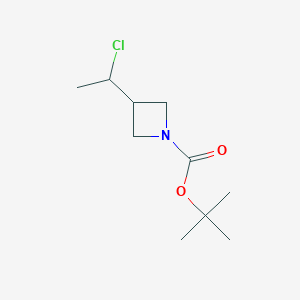
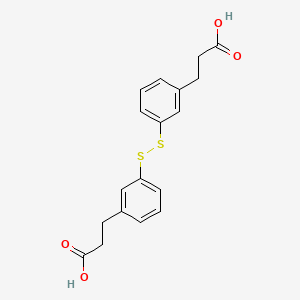
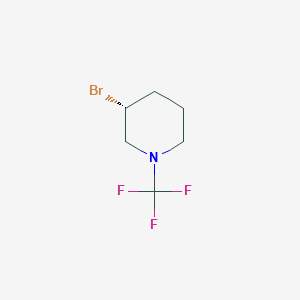
![1H-Pyrimido[1,2-a]quinoline-2-acetic acid, 1-oxo-, ethyl ester](/img/structure/B13950822.png)
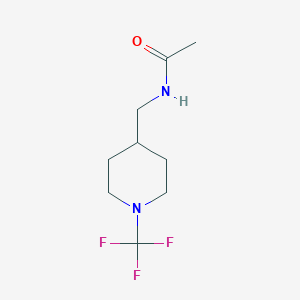
![tert-Butyl 4-isopropoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B13950830.png)
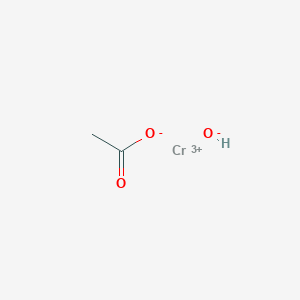
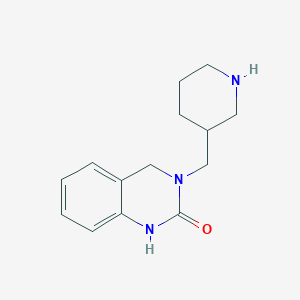
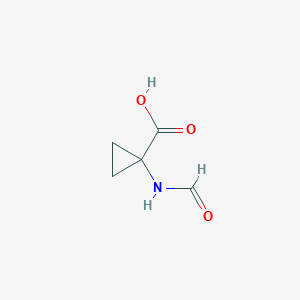
![2-Chloro-5-[3-(4-isopropoxy-benzoyl)-thioureido]-benzoic acid](/img/structure/B13950851.png)
![2-(7-(Bromomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13950866.png)

